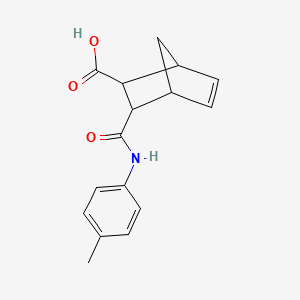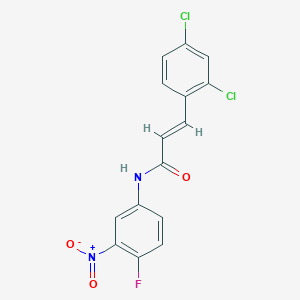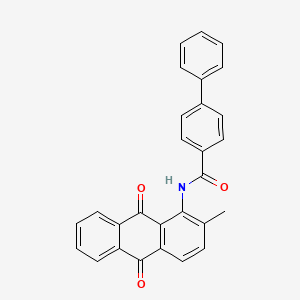![molecular formula C21H31N3O2S B4946853 2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4946853.png)
2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Isoquinoline Moiety: The isoquinoline moiety is attached through a Friedel-Crafts alkylation reaction, using an appropriate isoquinoline derivative and a Lewis acid catalyst such as aluminum chloride.
Final Coupling Step: The final step involves coupling the imidazole and isoquinoline intermediates under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of isoquinoline N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of sulfonamide or sulfonothiol derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could be active against various biological targets, including enzymes and receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mecanismo De Acción
The mechanism of action of 2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The isoquinoline moiety can interact with aromatic residues in proteins, facilitating binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[3-(3-methylbutyl)-2-sulfonylimidazol-4-yl]methyl]-1H-isoquinoline
- 2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1H-quinoline
- 2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-quinoline
Uniqueness
The uniqueness of 2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different fields, from synthetic chemistry to medicinal research.
Propiedades
IUPAC Name |
2-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-16(2)9-12-24-20(13-22-21(24)27(25,26)17(3)4)15-23-11-10-18-7-5-6-8-19(18)14-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHMJRUAXXQUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C(C)C)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(naphthalen-2-yloxy)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4946771.png)


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4946798.png)
![3,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4946806.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4946823.png)

![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[6-methyl-2-(methylethyl)phenyl]carboxamide](/img/structure/B4946839.png)

![2-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propyl ether](/img/structure/B4946857.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]propanamide trifluoroacetate](/img/structure/B4946875.png)


